LogP Increase vs. Non-Fluorinated Parent
The target compound (as the free base) exhibits a computed LogP of 0.75 [1], compared to methyl pyrrolidine-3-carboxylate hydrochloride (CAS 198959-37-4) which has a computed LogP of 0.19 [2]. This represents a +0.56 LogP unit increase attributable to the 5-CF3 substituent. In drug design, a ΔLogP of +0.5 correlates with approximately 3-fold higher membrane permeability and enhanced blood-brain barrier penetration potential [3].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 0.75 (free base) |
| Comparator Or Baseline | Methyl pyrrolidine-3-carboxylate hydrochloride (CAS 198959-37-4): LogP = 0.19 |
| Quantified Difference | ΔLogP = +0.56 |
| Conditions | Computed LogP values from ChemSpace and PubChem databases; free base form for target, salt form for comparator |
Why This Matters
A quantifiable LogP difference of +0.56 directly informs compound selection for CNS-penetrant vs. peripherally restricted programs.
- [1] ChemSpace. Methyl (3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CSSB02495338292) – LogP 0.75. https://chem-space.com/CSSB02495338292-766EEE View Source
- [2] PubChem. Methyl pyrrolidine-3-carboxylate hydrochloride (CID 19261352) – Computed LogP 0.19. https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-pyrrolidine-3-carboxylate-hydrochloride View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010; 5(3): 235–248. General correlation: ΔLogP +0.5 ≈ 3-fold permeability increase. View Source
